molecular formula C17H19NO2 B5526686 N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

Cat. No.: B5526686
M. Wt: 269.34 g/mol
InChI Key: LVRXGDKUFFOAPG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-methylbenzoic acid with phenylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties may be attributed to its ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant defense mechanisms .

Comparison with Similar Compounds

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-3-phenylpropanamide: Lacks the methyl group on the phenyl ring.

    N-(4-methylphenyl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.

    N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide: Contains a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXGDKUFFOAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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